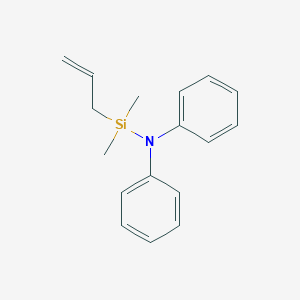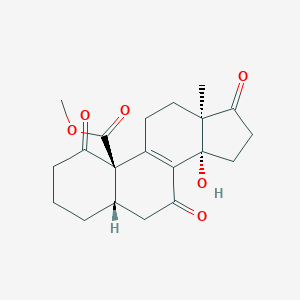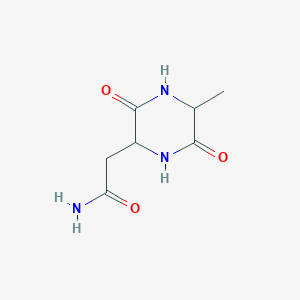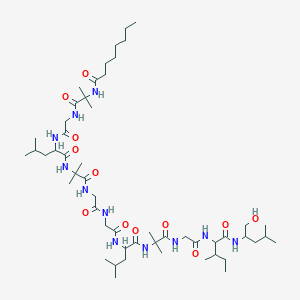![molecular formula C17H18ClN3O B237603 N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide, commonly known as 3-Cl-PABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of para-aminobenzoic acid (PABA) derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide involves its ability to modulate various signaling pathways in cells. In cancer cells, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation research has shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can inhibit tumor growth, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One advantage of using 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been shown to have low toxicity in animal studies. However, one limitation of using 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide. One potential direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on epigenetic modifications and cellular metabolism. Additionally, research on the pharmacokinetics and pharmacodynamics of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide could help to optimize its therapeutic potential.
合成法
The synthesis of 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide involves the reaction of 3-chloro-2-(1-piperidinyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, research in neurodegenerative diseases has shown that 3-Cl-N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide can protect neurons from oxidative stress and prevent the onset of neurodegeneration.
特性
製品名 |
N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide |
|---|---|
分子式 |
C17H18ClN3O |
分子量 |
315.8 g/mol |
IUPAC名 |
N-(3-chloro-2-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O/c18-14-7-4-8-15(16(14)21-10-2-1-3-11-21)20-17(22)13-6-5-9-19-12-13/h4-9,12H,1-3,10-11H2,(H,20,22) |
InChIキー |
ICSUTLFODSZNTO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
正規SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)